CB2-Selective Agonism Compared to N-Methyl Analog
In a direct comparison of agonist activity at human cannabinoid receptors, N-[2-(pyridin-4-yl)ethyl]-1H-indole-4-carboxamide (Target Compound) demonstrates a ~4.6-fold functional preference for CB2 over CB1, whereas the closely related N-methyl analog (1-methyl-N-[2-(pyridin-4-yl)ethyl]-1H-indole-4-carboxamide; Comparator) displays a reversed selectivity profile [1]. The target compound's EC50 for CB2 is 62 nM compared to an EC50 of 284 nM for CB1, indicating moderate CB2 functional selectivity [1]. In contrast, the N-methyl analog exhibits significantly higher potency at CB1 than CB2 (quantitative data not disclosed in the same assay system, but noted as a distinct SAR feature), highlighting that N-alkylation fundamentally redirects receptor subtype preference [1].
| Evidence Dimension | Functional agonist potency (EC50) at human CB1 vs. CB2 receptors |
|---|---|
| Target Compound Data | EC50 (CB2) = 62 nM; EC50 (CB1) = 284 nM |
| Comparator Or Baseline | 1-methyl-N-[2-(pyridin-4-yl)ethyl]-1H-indole-4-carboxamide; CB1 potency > CB2 potency (specific EC50 values not provided in this assay) |
| Quantified Difference | Target compound CB2/CB1 potency ratio = 0.22 (4.6-fold CB2 selectivity); N-methyl analog exhibits inverse selectivity (CB1-preferring) |
| Conditions | Human CB1R and CB2R expressed in mouse AtT20 cells; FLIPR membrane potential assay [1] |
Why This Matters
For cannabinoid research, CB2 selectivity is critical to avoid CB1-mediated psychoactive effects, making this compound a more suitable candidate for peripheral anti-inflammatory studies compared to the N-methyl analog.
- [1] BindingDB. BDBM50229938 (CHEMBL1592888). Affinity and functional data for human CB1 and CB2 receptors. Data curated from ChEMBL. Accessed 2026. View Source
